Z-Leu-leu-arg-amc

説明

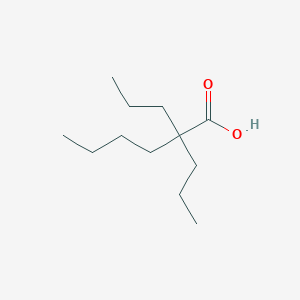

Z-Leu-leu-arg-amc is a useful research compound. Its molecular formula is C36H49N7O7 and its molecular weight is 691.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

神経保護研究

Z-Leu-leu-arg-amc: は、ALS やアルツハイマー病などの疾患において、l-セリンなどのアミノ酸のメカニズムを理解するための神経保護研究に使用されます。 これは、オートファジーリソソーム系の一部であるカテプシンBやLなどのタンパク質分解酵素の活性を測定するための基質として役立ちます 。このシステムの役割は、タンパク質のクリアランスが阻害される神経変性疾患において重要です。

パーキンソン病(PD)の病因

PDの文脈では、This compoundは、ユビキチンプロテアソーム系(UPS)の20S触媒コアのタンパク質分解活性を測定するために使用されます。 UPSはタンパク質分解機構であり、その機能不全は、神経細胞の生存に有害なタンパク質の蓄積につながる可能性があります 。これらのメカニズムを理解することは、PDの介入を開発するために不可欠です。

抗マラリア薬の設計

この化合物は、マラリア原虫からのヘモグロビン分解システインプロテアーゼであるファルシペインIIの好ましい基質です。 これは、抗マラリア薬設計のアッセイに使用され、マラリア対策において重要な要素となっています .

破骨細胞による骨吸収

This compound: は、破骨細胞による骨吸収に関与する酵素であるカテプシンKのアッセイにも使用されます。 この用途は、骨疾患や骨粗鬆症などの疾患に関連する研究において重要です .

プロテアソーム活性アッセイ

この化合物は、ペプチジルグルタミルペプチド加水分解(PGPH)活性など、プロテアソームの特定の活性を測定するアッセイで使用されます。 これらのアッセイは、タンパク質恒常性におけるプロテアソームの役割とそのさまざまな疾患における意味を理解するために不可欠です .

細胞生物学とプロテオミクス

細胞生物学とプロテオミクスでは、This compoundは、タンパク質の発現と分解を調節する酵素の活性を研究するために使用されます。 これは、細胞機能の理解と治療戦略の開発に広範な意味を持っています .

作用機序

Target of Action

Z-Leu-leu-arg-amc is a 4-methylcoumarinyl-7-amide (Amc) leucine derivative with carboxybenzoyl (Z). It is the active site of cysteine proteinase trypanopain-Tb from Trypanosoma brucei brucei . It is also the preferred substrate of falcipain II, a hemoglobin-degrading cysteine protease from Plasmodium falciparum , and is used for assaying cathepsin K, an enzyme involved in osteoclastic bone resorption .

Mode of Action

this compound interacts with its targets by serving as a substrate. It is cleaved by the enzymes it targets, such as the cysteine proteinase trypanopain-Tb and falcipain II . This interaction leads to changes in the activity of these enzymes, influencing the processes they are involved in.

Biochemical Pathways

The cleavage of this compound by its target enzymes plays a role in several biochemical pathways. For instance, the cleavage by falcipain II is part of the hemoglobin degradation process in Plasmodium falciparum, which is crucial for the survival and virulence of this malaria parasite . Similarly, the cleavage by cathepsin K is involved in the process of osteoclastic bone resorption .

Result of Action

The cleavage of this compound by its target enzymes results in changes at the molecular and cellular levels. For instance, its cleavage by falcipain II contributes to the degradation of hemoglobin, a process that is essential for the survival of Plasmodium falciparum . Similarly, its cleavage by cathepsin K plays a role in osteoclastic bone resorption, a process that is crucial for bone remodeling .

生化学分析

Biochemical Properties

Z-Leu-leu-arg-amc plays a crucial role in biochemical reactions as a substrate for various proteases. It is specifically recognized and cleaved by cysteine proteases such as cathepsin B, cathepsin L, and trypanopain-Tb from Trypanosoma brucei brucei . The cleavage of this compound by these enzymes releases the fluorescent AMC moiety, which can be quantitatively measured to assess enzyme activity. This interaction is essential for studying the kinetics and inhibition of proteases, providing insights into their biological functions and potential therapeutic targets.

Cellular Effects

This compound influences various cellular processes by serving as a substrate for proteases involved in protein degradation and turnover. In cellular assays, the cleavage of this compound by cathepsins and other proteases can be used to monitor proteolytic activity within cells . This compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is primarily indirect, as it serves as a tool to study the activity of proteases that regulate these processes.

Molecular Mechanism

The molecular mechanism of this compound involves its recognition and cleavage by specific proteases. The compound binds to the active site of cysteine proteases, where the peptide bond between leucine and arginine is hydrolyzed, releasing the fluorescent AMC moiety . This reaction is highly specific and can be used to measure the activity of proteases in various biological samples. The fluorescence intensity correlates with the amount of substrate cleaved, allowing for quantitative analysis of enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are critical factors influencing its effectiveness as a substrate. The compound is generally stable when stored at -20°C or -80°C, away from moisture and light . Over time, repeated freeze-thaw cycles can lead to degradation, reducing its efficacy. Long-term studies have shown that this compound maintains its activity for several months under proper storage conditions, making it a reliable tool for extended research projects.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. In studies involving protease activity assays, the compound is administered at varying concentrations to determine the optimal dosage for accurate measurements . High doses of this compound can lead to saturation of the enzyme’s active site, resulting in non-linear kinetics and potential toxic effects. Therefore, careful titration is necessary to achieve reliable results without adverse effects.

Metabolic Pathways

This compound is primarily involved in metabolic pathways related to protein degradation. It interacts with cysteine proteases, which play a vital role in the breakdown of proteins within cells . The cleavage of this compound by these enzymes releases the AMC moiety, which can be further metabolized or excreted. This process is essential for maintaining cellular homeostasis and regulating protein turnover.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interactions with proteases and other binding proteins. The compound’s localization is influenced by the presence of specific proteases that recognize and cleave it . This targeted distribution ensures that this compound is primarily active in regions where protease activity is high, allowing for precise measurements of enzyme function.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with proteases and other cellular components. The compound is typically found in lysosomes and other organelles where protease activity is concentrated . This localization is crucial for its function as a substrate, enabling accurate assessment of protease activity within specific cellular compartments.

特性

IUPAC Name |

benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H49N7O7/c1-21(2)16-28(42-34(47)29(17-22(3)4)43-36(48)49-20-24-10-7-6-8-11-24)33(46)41-27(12-9-15-39-35(37)38)32(45)40-25-13-14-26-23(5)18-31(44)50-30(26)19-25/h6-8,10-11,13-14,18-19,21-22,27-29H,9,12,15-17,20H2,1-5H3,(H,40,45)(H,41,46)(H,42,47)(H,43,48)(H4,37,38,39)/t27-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSZFZMKZCRGANH-AWCRTANDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H49N7O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

691.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

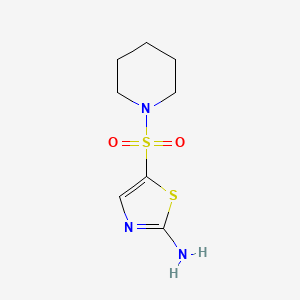

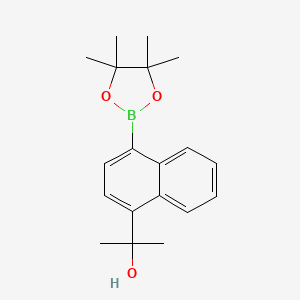

![3-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B1472501.png)